molecular formula C21H24FNO2 B5593293 4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol

4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No. B5593293
M. Wt: 341.4 g/mol
InChI Key: DOGWBIWZBRGSLH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a carbonyl group. This carbonyl group is further connected to a phenyl ring. The molecule also contains a 2-methyl-2-butanol moiety .


Molecular Structure Analysis

The azetidine ring in the molecule is a saturated four-membered ring with one nitrogen atom. This ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of the phenyl ring and the fluorophenyl group could potentially influence the molecule’s reactivity and interactions with other molecules or biological targets.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the azetidine ring, the carbonyl group, and the phenyl ring. The azetidine ring could potentially undergo ring-opening reactions, while the carbonyl group could be involved in various addition or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of the polar carbonyl group and the aromatic phenyl ring could influence its solubility, while the azetidine ring could impact its stereochemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions. For instance, phenylboronic acid, a compound that also contains a phenyl group, is known to be harmful if swallowed .

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, properties, and potential biological activities. Given the diverse biological activities exhibited by compounds with similar structures, this compound could be a promising candidate for drug discovery .

properties

IUPAC Name

[2-(4-fluorophenyl)azetidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2/c1-21(2,25)12-10-15-4-3-5-17(14-15)20(24)23-13-11-19(23)16-6-8-18(22)9-7-16/h3-9,14,19,25H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGWBIWZBRGSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC2C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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